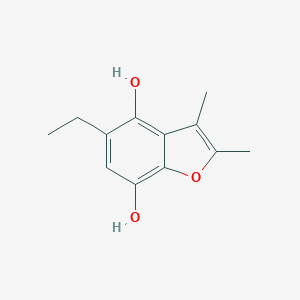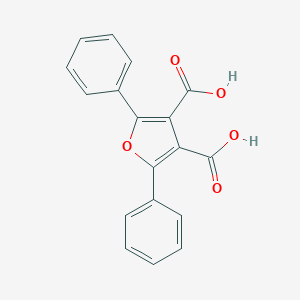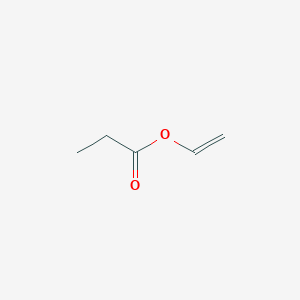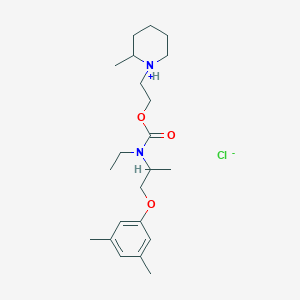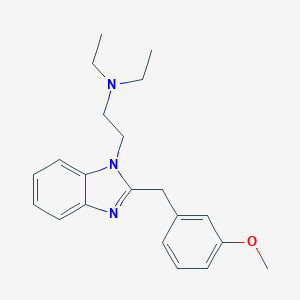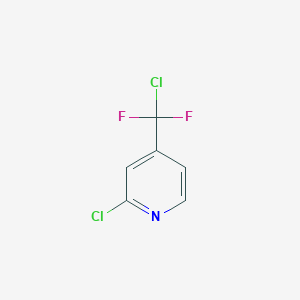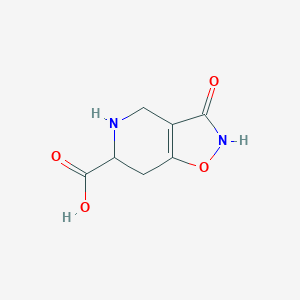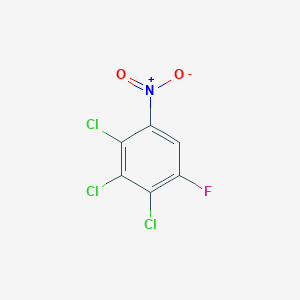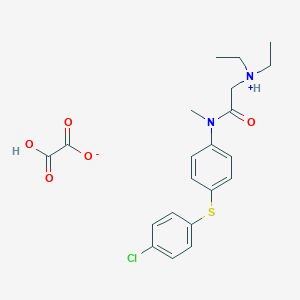
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a combination of acetanilide, chlorophenylthio, diethylamino, and methyl groups, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of acetanilide to form nitroacetanilide, followed by reduction to produce aminoacetanilide.
Thioether Formation: The aminoacetanilide is then reacted with p-chlorophenylthiol to form the chlorophenylthio derivative.
Amidation: The chlorophenylthio derivative undergoes amidation with diethylamine to introduce the diethylamino group.
Methylation: Finally, the compound is methylated to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
相似化合物的比较
Similar Compounds
4’-Chloroacetanilide: A structurally related compound with similar chemical properties.
Bis(4-chlorophenyl) sulfone: Another compound with chlorophenyl groups, used in the production of polymers.
Uniqueness
ACETANILIDE, 4’-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
101651-67-6 |
|---|---|
分子式 |
C21H25ClN2O5S |
分子量 |
453.0 g/mol |
IUPAC 名称 |
[2-[4-(4-chlorophenyl)sulfanyl-N-methylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H23ClN2OS.C2H2O4/c1-4-22(5-2)14-19(23)21(3)16-8-12-18(13-9-16)24-17-10-6-15(20)7-11-17;3-1(4)2(5)6/h6-13H,4-5,14H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
CSBQUHDTOUATGO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O |
规范 SMILES |
CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O |
Key on ui other cas no. |
101651-67-6 |
同义词 |
[[4-(4-chlorophenyl)sulfanylphenyl]-methyl-carbamoyl]methyl-diethyl-az anium, 2-hydroxy-2-oxo-acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



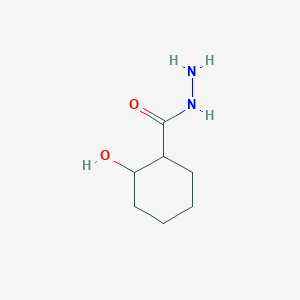
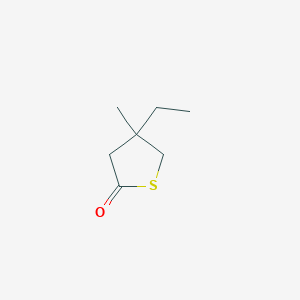
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
